

Technical Support Center: Avibactam Sodium Hydrate in Solution

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Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1149929

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This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of **Avibactam sodium hydrate** in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Avibactam in aqueous solutions?

A1: The main factors contributing to the degradation of Avibactam in solution are temperature, pH, and storage duration.^{[1][2]} Higher temperatures significantly accelerate the rate of degradation.^[3] The stability of Avibactam is also influenced by the type of diluent and the presence of other substances, such as β -lactamase enzymes.^[4]

Q2: What is the recommended temperature for storing Avibactam solutions?

A2: For short-term storage (up to 24 hours), it is recommended to keep Avibactam solutions refrigerated at 2°C to 8°C (36°F to 46°F).^{[2][5]} If immediate use is intended, solutions can be kept at room temperature for up to 12 hours.^{[2][5]} For longer-term storage, aliquots should be stored at -80°C.^[1]

Q3: How does pH affect the stability of Avibactam in solution?

A3: While specific studies on a wide pH range for Avibactam alone are not extensively detailed in the provided results, its stability is generally assessed in buffered solutions, often with a pH around 4, for analytical purposes.[6][7] The β -lactam core of similar molecules is susceptible to hydrolysis under both acidic and alkaline conditions.[1] It is crucial to maintain the recommended pH for your specific experimental setup to minimize degradation.

Q4: Can I use common buffers like PBS to dissolve Avibactam?

A4: While specific compatibility data with all common buffers is not available, studies have utilized mixed phosphate buffers (pH 4) for analytical method development.[6][7] When preparing solutions for enzymatic or cell-based assays, it is crucial to verify the compatibility of your chosen buffer system with Avibactam's stability under your experimental conditions. A pilot stability study is recommended.

Q5: What are the known degradation products of Avibactam in solution?

A5: With the exception of KPC-2, which showed a slow hydrolytic route involving fragmentation of the acyl-avibactam complex, inhibited enzyme forms were generally stable to rearrangement or hydrolysis.[4] The primary degradation pathway of Avibactam itself in solution involves hydrolysis.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Loss of inhibitory activity in my assay.	Degradation of Avibactam in the stock solution or assay buffer.	Prepare fresh Avibactam stock solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C in aliquots to avoid multiple freeze-thaw cycles. Pre-incubate your assay components for the shortest time necessary. Run a control to test the stability of Avibactam in your assay buffer over the time course of your experiment.
Inconsistent results between experiments.	Inconsistent handling and storage of Avibactam solutions.	Standardize your protocol for solution preparation, storage, and handling. Use a calibrated pH meter and ensure consistent temperature control. Aliquot stock solutions to minimize contamination and degradation from repeated handling.
Precipitate formation in the solution.	Poor solubility or degradation leading to insoluble products.	Ensure the Avibactam sodium hydrate is fully dissolved. You may need to gently vortex. If precipitation occurs upon storage, the solution may have degraded and should be discarded. Prepare fresh solution.
Unexpected peaks in my analytical chromatogram (e.g., HPLC).	Presence of degradation products.	Conduct forced degradation studies (acid, base, oxidation, heat) to identify the retention times of potential degradation

products.^[1] This will help in distinguishing the parent compound from its degradants. Ensure the purity of your Avibactam sodium hydrate starting material.

Quantitative Data Summary

The stability of Avibactam is often evaluated in combination with Ceftazidime. The following tables summarize the stability of Avibactam under various conditions.

Table 1: Stability of Avibactam in 0.9% Sodium Chloride (w/v) in Elastomeric Devices^[1]

Storage Condition	Low Dose (375 mg / 240 mL)	Intermediate Dose (750 mg / 240 mL)	High Dose (1500 mg / 240 mL)
Fridge (2°C–8°C) for 14 days	>95% remaining	>95% remaining (Easypump), <95% after 10 days (Dosi-Fuser)	<95% remaining after 10 days
In-use (32°C) for 24h (after fridge storage)	≤10% degradation	>10% degradation after 12h	>10% degradation after 12h

Table 2: General Stability of Ceftazidime/Avibactam Solutions^{[2][3][5][8]}

Diluent	Storage Temperature	Duration	Stability
0.9% NaCl or 5% Dextrose	Room Temperature	12 hours	Stable
0.9% NaCl or 5% Dextrose	Refrigerated (2°C–8°C)	24 hours	Stable
Polypropylene infusion bags	4°C	72 hours	>90% of initial concentration
Polypropylene infusion bags	25°C	48 hours	>90% of initial concentration
Polypropylene infusion bags	32°C	30 hours	>90% of initial concentration
Polypropylene infusion bags	37°C	12 hours	<90% of initial concentration
Polyisoprene elastomeric devices	37°C	12 hours (in NaCl)	<90% of initial concentration

Experimental Protocols

Protocol: Stability Testing of Avibactam in Solution by RP-HPLC

This protocol outlines a general procedure for assessing the stability of Avibactam in a specific buffer or solution.

1. Materials:

- **Avibactam sodium hydrate**
- High-purity water
- Acetonitrile (HPLC grade)

- Phosphate buffer (or other buffer of interest)
- Orthophosphoric acid (for pH adjustment)
- HPLC system with UV detector
- C18 analytical column (e.g., Hypersil ODS, 150x4.6mm, 5 μ m)[7]

2. Preparation of Solutions:

- Mobile Phase: Prepare a mixture of mixed phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[6][7] Filter and degas the mobile phase.
- Standard Solution: Accurately weigh and dissolve **Avibactam sodium hydrate** in the mobile phase to prepare a stock solution of known concentration (e.g., 100 μ g/mL).[6]
- Test Solution: Prepare the Avibactam solution in the buffer/diluent you wish to test at the desired concentration.

3. Stability Study Setup:

- Divide the test solution into several aliquots in appropriate vials.
- Store the aliquots under different conditions (e.g., 2-8°C, room temperature, 32°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each storage condition.

4. HPLC Analysis:

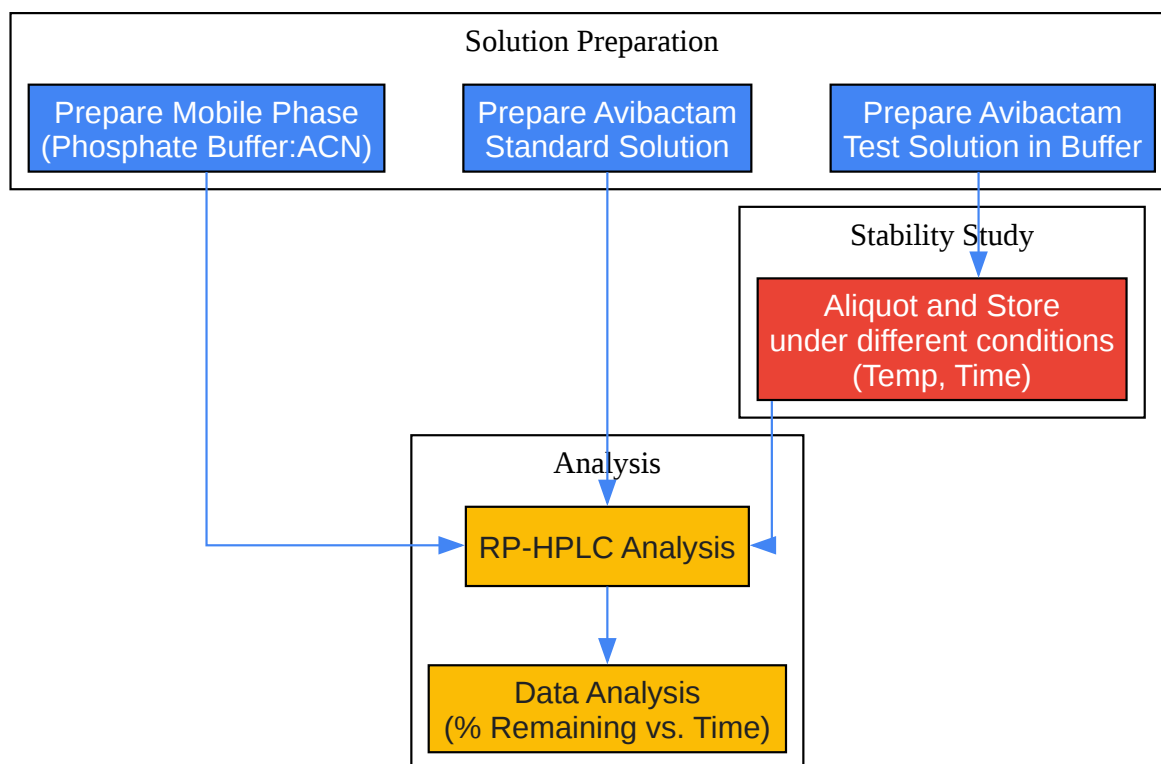
- Chromatographic Conditions:
 - Column: C18 analytical column
 - Mobile Phase: Phosphate buffer (pH 4): Acetonitrile (60:40)[6][7]
 - Flow Rate: 1.0 mL/min[7]

- Detection Wavelength: 231 nm[6][7]
- Injection Volume: 10-20 μ L
- Procedure:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard solution to determine the initial retention time and peak area of Avibactam.
 - Inject the samples from each time point and storage condition.
 - Record the chromatograms and integrate the peak area for Avibactam.

5. Data Analysis:

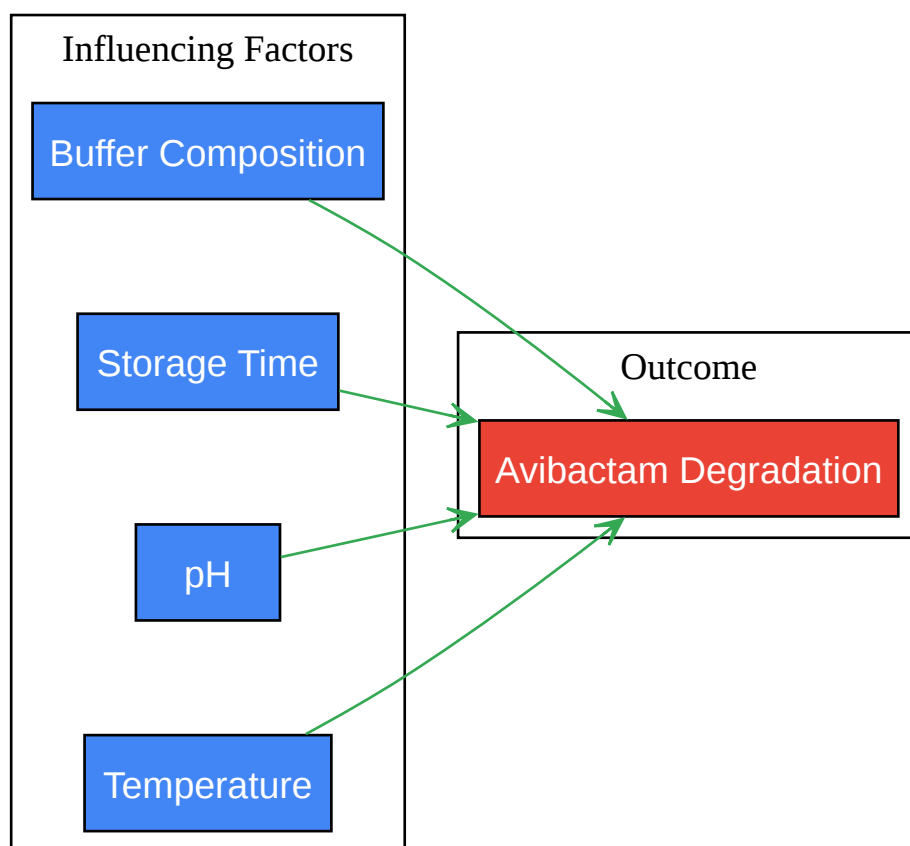
- Calculate the percentage of Avibactam remaining at each time point compared to the initial (time 0) concentration.
- Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations



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Caption: Workflow for Avibactam Stability Testing.



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Caption: Factors Influencing Avibactam Degradation.

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